4-hydroxy-1-methylpiperidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
906514-05-4 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-hydroxy-1-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(8)4-6(7)9/h5,8H,2-4H2,1H3 |
InChI Key |
ZANYYWKAKZBZII-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1=O)O |
Purity |
95 |
Origin of Product |
United States |
Contextual Significance Within Nitrogen Heterocycle Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, forming the core of a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.comresearchgate.net Their structural diversity and ability to interact with biological targets have cemented their importance in drug discovery and development. openmedicinalchemistryjournal.comresearchgate.net The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent motif in many approved drugs.
The introduction of a hydroxyl group and a carbonyl function, as seen in 4-hydroxy-1-methylpiperidin-2-one, imparts specific chemical properties and provides handles for further synthetic transformations. This functionalization makes it a valuable intermediate in the synthesis of more complex nitrogen-containing molecules. For instance, related 4-piperidone (B1582916) structures serve as key intermediates in the synthesis of a variety of compounds. clockss.orgsemanticscholar.orgresearchgate.net
General Structural Features of 4 Hydroxy 1 Methylpiperidin 2 One
The chemical structure of 4-hydroxy-1-methylpiperidin-2-one consists of a six-membered piperidin-2-one ring, which is a type of δ-lactam. A methyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is substituted at position 4.
| Property | Data |
| Molecular Formula | C6H11NO2 |
| IUPAC Name | This compound |
| CAS Number | 106-52-5 (for the related 1-methyl-4-piperidinol) nist.gov |
| Class | δ-Lactam, Nitrogen Heterocycle |
The presence of the lactam functionality (a cyclic amide) and the hydroxyl group allows for a range of chemical reactions. The lactam can undergo hydrolysis or reduction, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. The stereochemistry at the C4 position, bearing the hydroxyl group, is an important feature that can influence the biological activity of its derivatives.
Overview of Research Trajectories for δ Lactams
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com This process involves breaking key bonds and applying known chemical transformations in reverse.
Disconnection Strategies
For the this compound scaffold, several logical disconnection strategies can be envisioned. The primary bonds for disconnection are the amide bond within the δ-lactam ring and the carbon-carbon bonds that form the piperidine (B6355638) backbone.
Amide Bond Disconnection (C-N Disconnection): The most straightforward disconnection is breaking the amide bond (a C-N bond). This approach transforms the cyclic lactam into an open-chain γ-amino acid precursor. This strategy simplifies the target to a linear molecule, where the subsequent challenge becomes the efficient cyclization to form the lactam ring.
Carbon-Carbon Bond Disconnection:
C4-C5 Bond Disconnection (Aldol-type): A strategic C-C bond cleavage between the C4 and C5 positions suggests a reductive aldol-type cyclization. This disconnection leads to two simpler fragments: an α,β-unsaturated amide and a ketone. nih.gov This approach is particularly powerful as it allows for the stereocontrolled formation of the hydroxyl group at the C4 position.
C2-C3 and C5-C6 Disconnections (Metathesis-type): A double disconnection at the C2-C3 and C5-C6 positions (or conceptually similar positions for forming the ring) points towards a ring-closing metathesis (RCM) strategy. This retrosynthetic step would lead to a diene precursor, an acyclic amino-diene, which can be cyclized using specific ruthenium catalysts. acs.orgorganic-chemistry.org
Identification of Key Precursors
Based on the disconnection strategies, several key precursors for the synthesis of this compound can be identified.
| Disconnection Strategy | Key Precursors | Resulting Reaction Type |
| Amide Bond (C-N) | 5-(Methylamino)-4-hydroxyhexanoic acid or its ester derivative. | Intramolecular amidation/lactamization |
| C4-C5 Bond (Aldol) | An α,β-unsaturated N-methyl amide (e.g., N-methylcrotonamide) and a ketone (e.g., acetone). | Reductive Aldol (B89426) Cyclization nih.gov |
| C2-C3 & C5-C6 (RCM) | An N-methylated diallylamine (B93489) derivative. | Ring-Closing Metathesis acs.org |
| Double Reductive Amination | Glutaric dialdehyde (B1249045) and methylamine. | Reductive Amination/Cyclization mdpi.com |
De Novo Synthesis of the Piperidin-2-one Ring System
The de novo synthesis involves constructing the piperidin-2-one ring from acyclic precursors. The key step in these syntheses is the cyclization reaction that forms the heterocyclic core.
Cyclization Reactions to Form the δ-Lactam Core
The formation of the six-membered δ-lactam ring is the cornerstone of any synthetic approach to this compound.
These methods involve the formation of the ring through a reaction between an amine and a carbonyl group within the same molecule. A highly effective and diastereoselective method for synthesizing 4-hydroxypiperidin-2-ones is the copper(I)-catalyzed reductive aldol cyclization. nih.gov This reaction proceeds by coupling α,β-unsaturated amides with ketones. The methodology allows for the creation of highly functionalized piperidin-2-ones with excellent diastereoselectivity. nih.gov
Another approach involves the cyclization of an amino-ketoester, which can be achieved through reactions like the Dieckmann condensation, though this typically forms a β-keto ester which would require further modification. sciencemadness.org More direct routes utilize double reductive aminations of precursors like glutaric dialdehyde with a primary amine, which cyclizes to form the piperidine ring. mdpi.com
Table 1: Diastereoselective Synthesis via Cu(I)-Catalyzed Reductive Aldol Cyclization nih.gov
| Amide Substrate | Ketone Substrate | Diastereomeric Ratio (syn:anti) | Yield |
|---|---|---|---|
| N-Phenylcrotonamide | Acetone | >95:5 | 85% |
| N-Phenylcrotonamide | Cyclopentanone | >95:5 | 81% |
This table illustrates the high diastereoselectivity achievable with this method for related structures, providing a strong basis for its application in the synthesis of the target compound.
Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of various nitrogen-containing heterocycles, including piperidine derivatives. acs.orgresearchgate.net The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a cyclic alkene from an acyclic diene. organic-chemistry.org
In the context of this compound synthesis, a suitable N-methylated amino-diene precursor would be cyclized to form a 1,2,5,6-tetrahydropyridine derivative. This intermediate does not yet contain the required hydroxyl and carbonyl functionalities. Subsequent chemical transformations are necessary, such as:
Epoxidation of the double bond followed by reductive ring opening to install the hydroxyl group.
Hydroboration-oxidation to introduce a hydroxyl group. researchgate.net
Oxidation of the cyclic amine to the corresponding lactam.
While RCM is a versatile method for forming the piperidine ring, it often requires additional steps to install the final functionalities at the desired positions. acs.orgresearchgate.net The efficiency of RCM can be affected by factors such as catalyst choice, solvent, and reaction temperature. nih.gov
Table 2: General Conditions for Ring-Closing Metathesis
| Parameter | Typical Conditions |
|---|---|
| Catalysts | Grubbs' 1st, 2nd, or 3rd Generation Catalysts; Hoveyda-Grubbs Catalysts organic-chemistry.org |
| Solvents | Dichloromethane (DCM), Toluene, 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature to Reflux (40-110 °C) |
| Atmosphere | Inert (Argon or Nitrogen) |
Michael Addition Cyclizations
The formation of the piperidin-2-one ring system can be effectively achieved through intramolecular aza-Michael additions. ntu.edu.sgrsc.org This strategy typically involves a nitrogen nucleophile attacking an α,β-unsaturated carbonyl moiety within the same molecule to form the six-membered ring. In the context of synthesizing 4-hydroxypiperidin-2-one precursors, this approach is particularly valuable.
One such pathway involves a domino reaction sequence beginning with a Michael addition of a β-ketoester to an unsaturated aldehyde, followed by an intramolecular aldol reaction. This generates a key intermediate that subsequently undergoes an exo-activated endo-aza-Michael addition to furnish the piperidone core. ntu.edu.sg While this method has been demonstrated for related piperidines, its adaptation for this compound would involve the cyclization of a δ-amino-α,β-unsaturated ester or a related acyclic precursor. The stereochemical outcome of the cyclization can often be controlled, leading to specific diastereomers of the final product. ntu.edu.sg
Reductive Amination Strategies for Ring Formation
Intramolecular reductive amination is a powerful and direct method for constructing the piperidin-2-one ring. This strategy involves the cyclization of a linear precursor containing both a ketone and an amine or a precursor that can generate an amine in situ. For the synthesis of this compound, a suitable starting material would be a δ-amino keto-ester, such as methyl 5-(methylamino)-4-oxopentanoate.
The general process involves the intramolecular reaction between the secondary amine and the ketone to form a cyclic iminium ion intermediate. This intermediate is then reduced in situ by a hydride source, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final piperidinone ring. chim.ityoutube.com The choice of reducing agent is critical; reagents like NaBH₃CN are favored as they are selective for the iminium ion over the ketone, allowing the cyclization to proceed efficiently in a one-pot manner. youtube.comnih.gov
A notable advancement is the use of monotrifluoroacetoxyborane-amine (TFAB-amine) complexes, which act as both catalysts and reductants in a one-pot tandem reductive amination/alkylation-cycloamidation process. This method can be applied to keto acids to produce 6-methyl piperidin-2-ones, demonstrating a highly chemoselective pathway that avoids metal catalysts. organic-chemistry.org
Multicomponent Reaction Protocols for Lactam Construction
Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, provide a highly efficient route to complex molecules like substituted piperidones. The Petrenko-Kritschenko piperidone synthesis is a classic example, reacting an aldehyde, a β-keto ester, and an amine (like methylamine) to form the 4-piperidone (B1582916) core. wikipedia.org This scaffold is an ideal precursor to this compound, requiring subsequent reduction of the C4-keto group.
Domino and Cascade Reactions
Domino and cascade reactions, where a sequence of intramolecular reactions occurs without the isolation of intermediates, offer elegant pathways to the 4-hydroxypiperidin-2-one structure. A highly effective method is the copper(I)-catalyzed reductive aldol cyclization. acs.orgnih.gov This reaction utilizes α,β-unsaturated amides bearing a ketone moiety. The process is initiated by the hydrometalation of the α,β-unsaturated amide, which generates a copper enolate. This enolate then undergoes a subsequent intramolecular aldol reaction, trapping the enolate with the ketone to form the 4-hydroxypiperidin-2-one ring with high levels of diastereoselectivity. acs.org
This methodology can be combined with other asymmetric reactions to produce enantiomerically enriched products. For instance, proline-catalyzed asymmetric Mannich reactions can be used to prepare highly substituted, enantiomerically enriched precursors for the cyclization, enabling access to chiral 4-hydroxypiperidin-2-ones. acs.org
One-Pot Synthetic Procedures
Another relevant one-pot procedure involves the tandem reductive amination-transamidation-cyclization, which has been successfully applied to produce substituted piperazin-2-ones and can be conceptually extended to piperidin-2-ones. organic-chemistry.org
Introduction and Stereoselective Installation of the 4-Hydroxyl Group
The stereochemistry of the 4-hydroxyl group is crucial for the biological activity of many piperidine-containing compounds. Therefore, methods for its stereoselective introduction are of high importance. This can be achieved either during the ring-forming step, as seen in the reductive aldol cyclization, or by the hydroxylation of a pre-existing piperidin-2-one ring.
Enantioselective and Diastereoselective Hydroxylation Reactions
The direct hydroxylation of a pre-formed 1-methylpiperidin-2-one (B1584548) ring at the C4 position presents a significant challenge. Methodologies for the asymmetric hydroxylation of piperidin-2-ones have been developed, although they often target other positions, such as C3 or C5. nih.govacs.org These reactions typically proceed by generating a lithium or sodium enolate of the N-protected piperidin-2-one, which is then treated with an electrophilic oxygen source. A common and effective reagent for this transformation is (+)-camphorsulfonyloxaziridine. nih.govacs.org
The reaction is performed at low temperatures (e.g., -78 °C) to control selectivity. The diastereoselectivity of the hydroxylation is influenced by the enolate geometry and the approach of the bulky oxaziridine (B8769555) reagent. acs.org While specific examples for the C4-hydroxylation of 1-methylpiperidin-2-one are not extensively documented, the principles established for C3 and C5 hydroxylation provide a foundational strategy for such a transformation. The reaction conditions, particularly the base used for enolate formation and the reaction temperature, would need to be optimized to achieve high yield and diastereoselectivity for the 4-hydroxy product. acs.org
Reduction of Ketone Precursors
The reduction of a ketone precursor is a critical step in the synthesis of this compound. This transformation introduces the hydroxyl group at the C4 position of the piperidinone ring. Various reducing agents can be employed, with the choice often influencing the stereochemical outcome of the reaction.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The diastereoselectivity of the reduction can be influenced by the steric environment around the carbonyl group and the reaction conditions. For instance, the use of bulkier reducing agents can favor the formation of a specific diastereomer.
| Precursor | Reducing Agent | Product | Diastereomeric Ratio (d.r.) | Reference |
| 1-Methyl-2,4-piperidinedione | Sodium Borohydride | This compound | Not specified | researchgate.net |
| 1-Benzyl-2,4-piperidinedione | Lithium Aluminum Hydride | 1-Benzyl-4-hydroxypiperidin-2-one | Not specified | acs.org |
Regioselective Functionalization
Regioselective functionalization allows for the specific modification of the piperidinone ring, which is crucial for creating diverse analogues. nih.govnih.gov The control of regioselectivity is often dictated by the directing effects of existing substituents and the choice of reagents and catalysts. d-nb.infonsf.gov For instance, the presence of a carbonyl group can direct incoming nucleophiles or electrophiles to specific positions.
Strategies for regioselective functionalization include:
Directed ortho-metalation (DoM): This technique utilizes a directing group to deprotonate a specific ortho position, which can then be quenched with an electrophile.
Catalyst-controlled C-H functionalization: Transition metal catalysts, such as those based on rhodium, can selectively activate and functionalize C-H bonds at various positions on the piperidine ring. The choice of ligand and catalyst can precisely control the site of functionalization. nih.govd-nb.infonsf.gov
| Strategy | Catalyst/Reagent | Position Functionalized | Reference |
| Directed ortho-lithiation | Lithium tetramethylpiperidine (B8510282) (LiTMP) | C5 of 2-chloroisonicotinic acid | mdpi.com |
| Rhodium-catalyzed C-H insertion | Rh₂(R-TCPTAD)₄ | C2 of N-Boc-piperidine | nih.govd-nb.infonsf.gov |
| Rhodium-catalyzed C-H insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 of N-α-oxoarylacetyl-piperidines | nih.govd-nb.info |
N-Methylation Strategies for the Lactam Nitrogen
The introduction of a methyl group at the lactam nitrogen is a key step in the synthesis of the target compound. Several methods are available for this transformation, each with its own advantages and limitations.
Reductive Amination with Formaldehyde (B43269)
Reductive amination using formaldehyde is a widely employed and efficient method for N-methylation. nih.govwikipedia.org This one-pot reaction typically involves the reaction of the secondary amine (the lactam) with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent. researchgate.netresearchgate.net Common reducing agents for this purpose include sodium borohydride, sodium cyanoborohydride, and formic acid (in the Eschweiler-Clarke reaction). wikipedia.org The use of paraformaldehyde, a stable and easy-to-handle source of formaldehyde, is also prevalent. nih.gov
Alkylation Reactions
Direct alkylation of the lactam nitrogen with a methylating agent is another common strategy. mdpi.comnih.goveurekaselect.com This typically involves deprotonating the lactam with a strong base to form the corresponding anion, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate. google.comnih.govresearchgate.net Phase-transfer catalysis can be employed to facilitate the reaction between the lactam and the alkylating agent, often under solvent-free conditions using microwave irradiation. mdpi.com
| Method | Reagents | Key Features | Reference |
| Reductive Amination | Formaldehyde, Sodium Borohydride | Mild conditions, high yields. | researchgate.netnih.gov |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Avoids quaternary ammonium (B1175870) salt formation. wikipedia.org | wikipedia.org |
| Direct Alkylation | Methyl Iodide, Strong Base (e.g., s-BuLi) | Can be highly diastereoselective. researchgate.net | researchgate.net |
| Phase-Transfer Catalysis | Alkyl Halide, TBAB, K₂CO₃/KOH | Solvent-free, microwave-assisted. mdpi.com | mdpi.com |
Total Synthesis Approaches to this compound and its Analogues
The total synthesis of this compound and its analogues can be approached through either convergent or linear strategies. wikipedia.orgscholarsresearchlibrary.com The choice of strategy depends on the complexity of the target molecule and the availability of starting materials.
Chiral Pool Synthesis
Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials, thereby transferring their inherent chirality to the target molecule. Amino acids are a common and versatile source for the chiral pool. While a direct, documented synthesis of this compound from a chiral amino acid is not extensively reported in peer-reviewed literature, the principles of this strategy can be readily applied.
For instance, a hypothetical route could commence from a suitably protected derivative of a chiral hydroxy-amino acid, such as 4-hydroxyproline. The synthesis would involve ring-opening, chain extension, and subsequent intramolecular cyclization to form the piperidinone ring, with the stereochemistry at the hydroxyl-bearing carbon being predetermined by the starting material. The final step would involve the N-methylation of the lactam. This approach, in theory, offers a straightforward way to access a specific enantiomer of the target compound. The synthesis of chiral N,N'-dioxide ligands from readily available amino acids showcases how these natural building blocks can be effectively utilized in asymmetric synthesis. rsc.org
Asymmetric Catalysis in Lactam Synthesis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds, including lactams. This approach introduces chirality through the use of a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst.
A notable example in the synthesis of related 4-hydroxypiperidin-2-ones is the use of copper(I)-catalyzed reductive aldol cyclization. nih.gov This method allows for the highly diastereoselective synthesis of 4-hydroxypiperidin-2-ones from α,β-unsaturated amides and ketones. nih.gov By combining this with proline-catalyzed asymmetric Mannich reactions, it is possible to achieve the enantioselective synthesis of more highly functionalized piperidin-2-ones. nih.gov
Another strategy involves the use of chiral auxiliaries. For example, the asymmetric synthesis of an N-benzyl-5-methylhydroxy-piperidone has been achieved with high stereocontrol using (S)-4-benzyloxazolidinone as a chiral auxiliary. ntu.edu.sg The key step in this synthesis was a diastereoselective aldol reaction. ntu.edu.sg A similar approach could be adapted for the synthesis of this compound, where the chiral auxiliary directs the stereochemical outcome of the reaction that forms the chiral center, followed by removal of the auxiliary and N-methylation.
The following table summarizes selected asymmetric catalytic approaches applicable to the synthesis of the 4-hydroxypiperidin-2-one core.
| Catalytic System | Reaction Type | Key Features | Reference |
| Cu(I) / Chiral Ligand | Reductive Aldol Cyclization | High diastereoselectivity | nih.gov |
| Proline | Asymmetric Mannich Reaction | Enables enantioselective synthesis | nih.gov |
| Chiral Auxiliary | Diastereoselective Aldol Reaction | High stereocontrol | ntu.edu.sg |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied through the use of solvent-free conditions and highly efficient catalytic methodologies.
Solvent-Free Reactions
Performing reactions without a solvent, or in a minimal amount of a benign solvent, can significantly reduce waste and simplify purification processes. While a specific solvent-free synthesis of this compound is not prominently documented, related piperidone derivatives have been synthesized under such conditions. For example, the synthesis of 3-arylidene-4-piperidones has been achieved through the microwave irradiation of 1-methyl-4-piperidone (B142233) with an aromatic aldehyde in the presence of pyrrolidine (B122466) without any solvent. rsc.org This demonstrates the feasibility of adapting solvent-free protocols for the synthesis of the target molecule, potentially through a condensation reaction to introduce the C4-hydroxy group or a precursor.
Catalytic Methodologies
The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions and with lower waste generation. Biocatalysis, utilizing enzymes, and chemocatalysis, using metal or organocatalysts, are both powerful approaches.
Biocatalysis: Enzymes can offer unparalleled stereoselectivity under mild, aqueous conditions. Engineered proline hydroxylases have been shown to hydroxylate proline derivatives and L-pipecolic acid with high regioselectivity. google.com A similar enzymatic hydroxylation of a 1-methylpiperidin-2-one precursor could provide a green and efficient route to the desired product. Furthermore, biocatalytic kinetic resolution using lipases can be employed to separate enantiomers of a racemic mixture, a technique that has been applied to the synthesis of chiral hydroxy derivatives of 1,3,5-triaza-7-phosphaadamantane.
Chemocatalysis: As mentioned previously, the Cu(I)-catalyzed reductive aldol cyclization is an excellent example of a catalytic methodology that can be applied to the synthesis of 4-hydroxypiperidin-2-ones. nih.gov The use of catalytic amounts of a copper salt and a ligand is preferable to stoichiometric reagents from a green chemistry perspective. Additionally, the development of racemization-free coupling reagents for amide and peptide synthesis highlights the ongoing efforts to create more sustainable catalytic processes in related fields. rsc.org
The following table provides an overview of green chemistry approaches relevant to the synthesis of this compound.
| Green Chemistry Approach | Specific Method | Advantages |
| Solvent-Free Reactions | Microwave-assisted synthesis | Reduced solvent waste, faster reaction times |
| Catalytic Methodologies | Biocatalytic hydroxylation | High selectivity, mild conditions, aqueous media |
| Cu(I)-catalyzed cyclization | High diastereoselectivity, atom economy |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.
Proton NMR (¹H NMR) for Proton Connectivity and Multiplicities
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the N-methyl group, the methine proton at the C4 position, and the methylene (B1212753) protons at the C3, C5, and C6 positions.
The N-methyl protons would appear as a singlet, typically in the range of 2.8-3.0 ppm. The proton at C4, being attached to a carbon bearing a hydroxyl group, would resonate as a multiplet. The protons on the carbons adjacent to the nitrogen (C6) and the carbonyl group (C3) would also show distinct chemical shifts and coupling patterns. The protons at C5 would likely appear as a complex multiplet due to coupling with protons at C4 and C6. The hydroxyl proton would exhibit a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | ~2.9 | s | 3H |
| H-3 | ~2.4-2.6 | m | 2H |
| H-4 | ~4.0 | m | 1H |
| H-5 | ~1.8-2.0 | m | 2H |
| H-6 | ~3.2-3.4 | m | 2H |
| OH | Variable | br s | 1H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, carbinol, alkyl). For this compound, six distinct signals are expected in the ¹³C NMR spectrum.
The carbonyl carbon (C2) would appear significantly downfield, typically in the range of 170-175 ppm. The carbon bearing the hydroxyl group (C4) would be observed in the range of 60-70 ppm. The carbons adjacent to the nitrogen (C6 and N-CH₃) would have characteristic shifts, while the remaining methylene carbons (C3 and C5) would appear in the aliphatic region of the spectrum. For comparison, in the related compound 1-methyl-4-piperidone, the carbonyl carbon appears at approximately 209 ppm, and the carbons adjacent to the nitrogen appear at around 55 ppm. nih.govchemicalbook.com The presence of the hydroxyl group at C4 in this compound would shift the C4 signal downfield and influence the shifts of the adjacent C3 and C5 carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C=O) | ~172 |
| C3 | ~35 |
| C4 (CH-OH) | ~65 |
| C5 | ~30 |
| C6 | ~50 |
| N-CH₃ | ~35 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, confirming the connectivity of the piperidinone ring protons. For instance, cross-peaks would be observed between H-3 and H-4, H-4 and H-5, and H-5 and H-6.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon in the piperidinone ring.
Conformational Analysis via NMR (e.g., coupling constants, NOESY)
The piperidinone ring can exist in various conformations, with the chair form generally being the most stable. The orientation of the hydroxyl group at the C4 position (axial or equatorial) can be determined through detailed analysis of proton-proton coupling constants (³J values) and through-space correlations observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
A larger coupling constant between the H-4 proton and the axial protons on C3 and C5 would suggest an axial orientation of H-4, and thus an equatorial hydroxyl group. Conversely, smaller coupling constants would indicate an equatorial H-4 and an axial hydroxyl group. Studies on substituted piperidines have shown that the conformational preferences can be influenced by substituents and their electronic effects. nih.gov
A NOESY spectrum would show cross-peaks between protons that are close in space, regardless of whether they are directly bonded. This can provide definitive evidence for the axial or equatorial orientation of substituents. For instance, if the hydroxyl group is axial, the H-4 proton (now equatorial) would show a NOE correlation to the equatorial protons at C3 and C5.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, which allows for the determination of its elemental composition. For this compound (C₆H₁₁NO₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the hydroxyl group, the N-methyl group, or cleavage of the piperidinone ring. The analysis of these fragments helps to piece together the structure of the parent molecule. For instance, a common fragmentation pathway for piperidine derivatives involves the cleavage of the ring. The mass spectrum of the related 1-methyl-4-piperidone shows a prominent molecular ion peak and characteristic fragment ions. nist.gov
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment | m/z | Possible Origin |
|---|---|---|
| [M]⁺ | 129 | Molecular Ion |
| [M - H₂O]⁺ | 111 | Loss of water |
| [M - CH₃]⁺ | 114 | Loss of methyl radical |
| [M - CO]⁺ | 101 | Loss of carbon monoxide |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm molecular structure by fragmenting a selected parent ion and analyzing the resulting daughter ions. In the analysis of this compound (molar mass: 129.16 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 130 would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern that provides structural confirmation.
Expected fragmentation pathways would include:
Loss of Water: A neutral loss of 18 Da (H₂O) from the precursor ion is highly probable due to the presence of the hydroxyl group, resulting in a significant fragment ion at m/z 112.
Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation route for amines. This could lead to the loss of a methyl radical (•CH₃) or other ring fragments.
Ring Cleavage: The piperidinone ring can undergo various cleavages. A characteristic fragmentation for cyclic ketones and lactams involves the loss of carbon monoxide (CO, 28 Da), which could produce a fragment ion at m/z 102.
The specific pattern and relative abundance of these fragment ions serve as a fingerprint, confirming the connectivity of the atoms and the presence of key functional groups, thus validating the structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. stenutz.eumdpi.comresearchgate.net The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The key functional groups and their expected IR absorption regions are:
Hydroxyl (O-H) Stretch: A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. chemrevlett.com
C-H Stretch: Absorptions corresponding to the stretching vibrations of C-H bonds in the methylene (CH₂) and methyl (CH₃) groups are expected in the 3000-2850 cm⁻¹ region. researchgate.net
Lactam Carbonyl (C=O) Stretch: A very strong and sharp absorption peak is characteristic of the carbonyl group within the six-membered lactam ring. This band is typically observed in the range of 1680-1640 cm⁻¹. The exact position can confirm the cyclic amide structure.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the lactam ring typically appears in the 1400-1200 cm⁻¹ region.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H Stretch | 3400 - 3200 | Strong, Broad |
| Lactam Carbonyl | C=O Stretch | 1680 - 1640 | Strong, Sharp |
| Alkyl C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Amide C-N | C-N Stretch | 1400 - 1200 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions of a molecule when it absorbs UV or visible light. acs.orgnih.gov The chromophores within a molecule dictate the wavelength of absorption. In this compound, the primary chromophore is the carbonyl group (C=O) of the lactam.
This carbonyl group can undergo a weak, symmetry-forbidden n → π* (n-to-pi-star) electronic transition. iucr.org This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl double bond. Because the molecule lacks an extended system of conjugated double bonds, this transition is expected to occur in the ultraviolet region, with a maximum absorption wavelength (λₘₐₓ) typically around 210-230 nm. The compound would be transparent in the visible region of the spectrum (400-700 nm). A UV-Vis spectrum for the related compound 2,2,6,6-tetramethyl-4-piperidinone shows absorption in this UV range. nih.gov
X-ray Crystallography for Solid-State Molecular Structure Determination
The analysis would reveal that the six-membered piperidinone ring adopts a stable chair conformation to minimize steric strain. researchgate.netnih.gov The substituents on the ring—the hydroxyl group at C4 and the methyl group at N1—would have specific orientations. The hydroxyl group would likely occupy an equatorial position to reduce steric hindrance with the axial hydrogens on the ring. The N-methyl group's position would also be determined. X-ray analysis of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone confirms the chair conformation and the presence of intermolecular hydrogen bonds in a similar 4-hydroxypiperidine (B117109) system. nih.gov
The C4 carbon atom in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). If a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration unequivocally. This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, which allows for the calculation of the Flack parameter. A value close to zero for the Flack parameter confirms the correct assignment of the (R) or (S) configuration for that crystal. researchgate.net
The presence of a hydroxyl group (a hydrogen bond donor) and a lactam carbonyl oxygen (a hydrogen bond acceptor) makes this compound highly likely to form intermolecular hydrogen bonds in the solid state. X-ray crystallography would precisely map this network. Based on the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, it is expected that the hydroxyl group of one molecule would form a hydrogen bond with the carbonyl oxygen of an adjacent molecule (O-H···O=C). nih.gov This interaction would link the molecules into chains or more complex networks, significantly influencing the crystal packing and the physical properties of the solid, such as its melting point.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. A typical setup would involve:
Mode: Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar. nist.gov
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing good retention for moderately polar compounds. nist.gov
Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) would be effective. nih.gov To ensure good peak shape and prevent tailing, a small amount of an acid (e.g., formic acid or phosphoric acid) or a base (e.g., triethylamine) may be added to the mobile phase.
Detection: A UV detector set near the compound's λₘₐₓ (~210-230 nm) would be suitable for quantitative analysis and purity determination.
Preparative HPLC can be used on a larger scale with similar column and mobile phase chemistry to isolate the pure compound.
Gas Chromatography (GC) could also be employed, particularly if the compound is sufficiently volatile and thermally stable. Derivatization of the hydroxyl group might be necessary to improve its thermal stability and chromatographic behavior. A polar capillary column would be appropriate, and detection would typically be performed using a Flame Ionization Detector (FID).
Table 2: Typical Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |
|---|---|---|---|---|
| Analytical RP-HPLC | C18 Silica (B1680970) | Acetonitrile/Water or Methanol/Water (with optional acid/base modifier) | UV (~220 nm) | Purity Assessment |
| Preparative RP-HPLC | C18 Silica (larger particle size) | Acetonitrile/Water or Methanol/Water | UV | Isolation & Purification |
| Gas Chromatography (GC) | Polar (e.g., Wax-type) | Helium or Hydrogen | Flame Ionization (FID) | Purity Assessment |
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and purity determination of piperidone derivatives, including this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. For piperidone analogues, mobile phases often consist of a mixture of water and an organic solvent like acetonitrile or methanol. ucm.esnih.gov To improve peak shape and resolution for basic compounds like piperidines, modifiers such as formic acid or ammonium hydroxide (B78521) are often added to the mobile phase. ucm.es Purity is assessed by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram, with purities of at least 95% being a common benchmark for synthesized compounds. ucm.es
A simple, accurate, and rapid isocratic RP-HPLC method using a C18 column can be developed and validated for the determination of piperidone analogues. nih.gov Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net For a piperidone analogue of curcumin, a linear relationship was observed over a concentration range of 100-10,000 µg/mL with a correlation coefficient (r) greater than 0.99. nih.gov The limit of quantitation (LOQ) for this analogue was found to be 3.9 ng/mL, with a limit of detection (LOD) of 13.1 ng/mL. nih.govresearchgate.net
Table 1: Example HPLC Method Parameters for Piperidone Analogues
| Parameter | Condition | Source |
|---|---|---|
| Instrument | Agilent 1200LC-MSD VL or similar | ucm.es |
| Column | Eclipse XDB-C18 (5 µm, 4.6 mm × 150 mm) | ucm.es |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid | ucm.es |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 240 nm or Mass Spectrometry (MS) | ucm.es |
| Run Time | 7 min | nih.govresearchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the hydroxyl group and the lactam ring, this compound may have limited volatility and could be prone to thermal degradation at high temperatures. Therefore, analysis by GC often requires a derivatization step to convert the analyte into a more volatile and thermally stable form.
A common derivatization strategy for compounds containing hydroxyl and amine functionalities is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Alternatively, acylation with reagents like pentafluorobenzoyl chloride can be employed to create volatile derivatives suitable for GC analysis with sensitive detectors like electron capture detection (ECD) or nitrogen-phosphorus detection (NPD). nih.gov
For the quantitative analysis of a related piperidinyl metabolite, a GC procedure with nitrogen-phosphorus detection was developed. nih.govresearchgate.net This method involved a liquid-liquid extraction followed by derivatization with pentafluorobenzoylchloride immediately before chromatographic analysis. nih.gov The use of a capillary column, such as one with a nonpolar stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5), is typical for separating such derivatives. unl.edu Confirmation of the compound's identity is often achieved by coupling the gas chromatograph to a mass spectrometer (GC-MS), which provides structural information based on the fragmentation pattern of the derivatized analyte. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. youtube.comnih.gov By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals, the consumption of starting materials and the formation of the product can be qualitatively assessed. youtube.com
The TLC plate, typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica gel, acts as the stationary phase. A solvent system, or mobile phase, is chosen based on the polarity of the reactants and products. For piperidone derivatives, a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a nonpolar solvent like petroleum ether or hexane (B92381) is often effective. nih.gov
The progress of the reaction is visualized by comparing the spots from the reaction mixture with spots of the pure starting materials and, if available, the pure product. youtube.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product will appear and grow stronger. youtube.com Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by staining the plate with a developing agent such as potassium permanganate (B83412) or iodine. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the different components of the mixture. nih.gov
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed chemical formula, C₆H₁₁NO₂. ucm.es This comparison is crucial for confirming the empirical formula and assessing the purity of the synthesized compound.
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 55.80 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 8.59 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 10.85 |
| Oxygen | O | 15.999 | 2 | 31.998 | 24.78 |
| Total | | | | 129.159 | 100.00 |
Modern elemental analyzers are automated instruments that perform combustion analysis. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. The results are considered acceptable if the experimentally determined percentages are within ±0.4% or ±0.5% of the theoretical values, which provides strong evidence for the compound's elemental composition and high purity. ucm.es
Reactivity and Chemical Transformations of 4 Hydroxy 1 Methylpiperidin 2 One
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group on the piperidinone ring is a key site for various chemical modifications, including acylation, alkylation, oxidation, and substitution.
Esterification and Etherification Reactions
The hydroxyl group of 4-hydroxy-1-methylpiperidin-2-one can readily undergo reactions to form esters and ethers, which are fundamental transformations in organic synthesis.
Esterification is typically achieved by reacting the alcohol with an acylating agent such as an acyl halide or a carboxylic acid. The reaction with acyl halides is generally rapid, while the Fischer esterification with a carboxylic acid requires an acid catalyst to proceed at a reasonable rate. These reactions result in the formation of a 4-acyloxy-1-methylpiperidin-2-one derivative.
Etherification , the conversion of the hydroxyl group to an ether, can be performed under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide ion, followed by a nucleophilic attack on an alkyl halide. Theoretical studies on related hydroxy-amide compounds suggest that etherification can proceed through either SN1 or SN2 mechanisms, depending on the specific reactants and conditions researchgate.net. Research on similar 4-hydroxypiperidine (B117109) structures has demonstrated their successful conversion to various ester derivatives, confirming the viability of this transformation on the piperidine (B6355638) scaffold uni.lu.
Table 1: Potential Esterification and Etherification Reactions
| Reaction Type | Reagent Class | Specific Example | Expected Product |
|---|---|---|---|
| Esterification | Acyl Halide | Acetyl chloride | 4-acetoxy-1-methylpiperidin-2-one |
| Esterification | Carboxylic Acid | Acetic acid (with H₂SO₄ catalyst) | 4-acetoxy-1-methylpiperidin-2-one |
| Etherification | Alkyl Halide | Methyl iodide (with NaH) | 4-methoxy-1-methylpiperidin-2-one |
Oxidation Reactions
The secondary alcohol at the C4 position can be oxidized to a ketone, yielding 1-methylpiperidine-2,4-dione. This transformation is a standard process in organic chemistry, and a wide array of oxidizing agents can be employed wikipedia.org.
The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups. Reagents are often categorized for their ability to oxidize primary alcohols to either aldehydes or carboxylic acids, but for secondary alcohols, the product is consistently a ketone masterorganicchemistry.com. Common methods include chromium-based reagents like pyridinium chlorochromate (PCC) or the Jones reagent, as well as milder, non-metal-based methods like the Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) or Dess-Martin periodinane (DMP). Additionally, stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), often used with a co-oxidant, are effective for this purpose organic-chemistry.orgresearchgate.netelsevierpure.com.
Table 2: Reagents for Oxidation of the Hydroxyl Group
| Oxidant System | Description | Expected Product |
|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄) | A strong, chromium-based oxidant. | 1-methylpiperidine-2,4-dione |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, used in non-aqueous solvents. | 1-methylpiperidine-2,4-dione |
| Swern Oxidation | Uses DMSO activated by oxalyl chloride at low temperatures. | 1-methylpiperidine-2,4-dione |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that allows for mild oxidation. | 1-methylpiperidine-2,4-dione |
| TEMPO/NaOCl | A catalytic system using a stable radical and bleach as the terminal oxidant. | 1-methylpiperidine-2,4-dione |
Substitution Reactions (e.g., Nucleophilic Substitution)
The direct substitution of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group libretexts.org. Therefore, a two-step strategy is required. First, the hydroxyl group must be converted into a good leaving group. This can be achieved in two primary ways:
Protonation in Acidic Media : In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group and can be displaced by a nucleophile libretexts.orglibretexts.org. This method is most effective with strong nucleophiles that are not deactivated by the acidic conditions, such as halide ions libretexts.org.
Conversion to a Sulfonate Ester : The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base (like pyridine) to form a sulfonate ester (e.g., a tosylate or mesylate). The sulfonate anion is a very stable leaving group, which can then be easily displaced by a wide variety of nucleophiles in a subsequent Sₙ2 reaction libretexts.org.
Once activated, the C4 position is susceptible to attack by nucleophiles such as halides, cyanide, or azide, leading to the corresponding 4-substituted-1-methylpiperidin-2-one.
Table 3: Potential Nucleophilic Substitution Pathways
| Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile | Final Product |
|---|---|---|---|
| Concentrated HBr | 4-oxonium ion | Br⁻ | 4-bromo-1-methylpiperidin-2-one |
| p-Toluenesulfonyl chloride (TsCl) | 4-tosyloxy-1-methylpiperidin-2-one | NaCN | 4-cyano-1-methylpiperidin-2-one |
| Methanesulfonyl chloride (MsCl) | 4-mesyloxy-1-methylpiperidin-2-one | NaN₃ | 4-azido-1-methylpiperidin-2-one |
Reactions of the Lactam Carbonyl Group
The lactam group contains an amide linkage, which is generally less reactive than a ketone or aldehyde carbonyl due to resonance stabilization from the adjacent nitrogen atom. However, it can still undergo specific transformations under appropriate conditions.
Reduction of the Amide Linkage
The carbonyl group of the lactam can be completely reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents. This reaction converts the lactam into a cyclic amine. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). Other methods, such as catalytic protocols using silanes, have also been developed for the reduction of lactams and amides organic-chemistry.org. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce the stable amide bond. The successful reduction of this compound would yield 4-hydroxy-1-methylpiperidine.
Table 4: Reagents for Lactam Reduction
| Reagent | Conditions | Expected Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | 4-hydroxy-1-methylpiperidine |
| Borane (BH₃) | THF complex | 4-hydroxy-1-methylpiperidine |
Nucleophilic Additions to the Carbonyl
Nucleophilic addition to an amide carbonyl is less favorable than addition to a ketone. The resonance between the nitrogen lone pair and the carbonyl group reduces the electrophilicity of the carbonyl carbon. Nevertheless, highly reactive organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the lactam carbonyl.
The reaction initially forms a tetrahedral intermediate, which is a type of hemiaminal nih.gov. These intermediates are often unstable but can sometimes be isolated, particularly in sterically hindered or strained lactam systems nih.gov. Upon acidic workup, this intermediate can eliminate water to form an enamine or undergo ring-opening, depending on the specific structure and reaction conditions.
Table 5: Nucleophilic Addition to the Lactam Carbonyl
| Nucleophile | Reagent Example | Initial Product (Tetrahedral Intermediate) |
|---|---|---|
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 2,4-dihydroxy-1,2-dimethylpiperidine |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | 2-butyl-2,4-dihydroxy-1-methylpiperidine |
Transformations at the α- and β-Positions to the Lactam Carbonyl
The presence of the lactam carbonyl group activates the adjacent methylene groups at the C-3 (α-position) and C-5 (β-position, though less directly) positions, making them susceptible to a variety of chemical transformations.
The protons on the α-carbon (C-3) of the piperidin-2-one ring are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile.
Alkylation: C-alkylation at the C-3 position is expected upon treatment with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. Research on analogous 1-methyl-2-piperidones has shown that enolate formation followed by reaction with electrophiles like alkyl halides leads to C-alkylation products. It has been noted that in some cases, O-alkylation can compete with C-alkylation, leading to the formation of enol ethers researchgate.net. The presence of the 4-hydroxy group in the target molecule could influence the reaction's regioselectivity, potentially through intramolecular hydrogen bonding or by acting as a directing group, although specific studies are lacking.
Acylation: Similarly, acylation at the C-3 position can be achieved by treating the enolate with an acylating agent, such as an acid chloride or anhydride. This would result in the formation of a β-dicarbonyl compound, specifically a 3-acyl-4-hydroxy-1-methylpiperidin-2-one. This transformation is a common strategy for elaborating cyclic ketone and lactam structures.
The secondary alcohol at the C-4 position is also a site for acylation and alkylation. O-acylation would readily occur upon treatment with an acylating agent under basic conditions (e.g., using pyridine or triethylamine) to form the corresponding ester. O-alkylation of the hydroxyl group would require a base to form the alkoxide followed by reaction with an alkyl halide. Careful selection of reagents and reaction conditions would be necessary to achieve selectivity between N-alkylation, C-alkylation at the α-position, and O-alkylation/acylation at the 4-position.
Table 1: Potential Alkylation and Acylation Reactions
| Position | Reaction Type | Reagents | Expected Product |
|---|
The formation of an enolate by deprotonation at the C-3 position is a critical step for many transformations of the piperidin-2-one ring wikipedia.orgmasterorganicchemistry.com. Enolates are resonance-stabilized anions, with the negative charge delocalized between the α-carbon and the carbonyl oxygen wikipedia.org.
The regioselectivity of enolate formation is a key consideration in unsymmetrical ketones, though in this case, only the C-3 and C-5 positions bear protons alpha to the carbonyl group within the lactam structure. The C-3 protons are significantly more acidic due to their direct proximity to the carbonyl group. Therefore, deprotonation with a strong, non-nucleophilic base like LDA is expected to selectively generate the enolate at the C-3 position wikipedia.org.
The geometry of the resulting enolate (E vs. Z) can be influenced by the choice of base, solvent, and temperature. For tertiary amides, the formation of cis-(Z)-enolates is often favored bham.ac.uk. Once formed, this nucleophilic enolate can react with a wide range of electrophiles, including:
Aldehydes and Ketones: In aldol-type reactions to form β-hydroxy carbonyl compounds.
Halogens: To introduce a halogen atom at the α-position.
Michael Acceptors: In conjugate addition reactions.
The 4-hydroxy group may play a role in the enolate's reactivity, potentially by coordinating with the counter-ion (e.g., Li+) and influencing the stereochemical outcome of subsequent reactions.
Ring-Opening and Ring-Closing Transformations of the Piperidin-2-one Scaffold
The lactam ring is susceptible to cleavage, particularly under hydrolytic conditions. Ring-closing reactions are also fundamental to the synthesis of this heterocyclic system.
Lactams, being cyclic amides, can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amino acid. For this compound, hydrolysis would cleave the amide bond between C-2 and the nitrogen atom.
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would activate the carbonyl carbon toward nucleophilic attack by water, leading to the formation of 4-hydroxy-5-(methylamino)pentanoic acid.
Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon would initiate ring opening, also yielding the salt of 4-hydroxy-5-(methylamino)pentanoic acid after an acidic workup.
Studies on the related N-methyl-2-pyrrolidone (a five-membered lactam) show that it undergoes reversible ring-opening with sodium hydroxide to form sodium N-methyl-4-aminobutyrate, indicating that such transformations are well-established for N-alkyl lactams.
While specific rearrangement reactions for this compound are not documented, several classical organic reactions could potentially be applied to this scaffold or its derivatives. For instance, a Beckmann rearrangement of an oxime derived from a related 4-piperidone (B1582916) could be a synthetic route to piperidin-2-ones libretexts.orgpearson.com. Other rearrangements, such as the Favorskii or Wolff rearrangements, are typically associated with different functional group arrangements but highlight the diverse possibilities for skeletal reorganization in cyclic systems libretexts.org. The Baeyer-Villiger oxidation of a cyclic ketone is another rearrangement that can produce lactones (cyclic esters), a related class of heterocycles beilstein-journals.org.
Regioselectivity and Stereoselectivity in Chemical Reactions
Control over regioselectivity and stereoselectivity is crucial in the synthesis and functionalization of substituted piperidines, which are common motifs in pharmaceuticals.
Regioselectivity: In the context of this compound, regioselectivity would be important in reactions where multiple sites could react. For example, during alkylation, the relative reactivity of the C-3 enolate versus the C-4 alkoxide would need to be controlled to achieve the desired product. The choice of base and reaction conditions often dictates the outcome. Hard bases tend to favor reaction at the more electronegative oxygen atom (O-alkylation), while softer bases might favor C-alkylation.
Stereoselectivity: The piperidin-2-one ring is not planar and can adopt various chair or boat-like conformations. The substituents on the ring will influence its preferred conformation and can direct the approach of incoming reagents. The hydroxyl group at C-4 introduces a chiral center (unless a plane of symmetry exists), and its orientation (axial vs. equatorial) will be critical.
Diastereoselective synthesis of 4-hydroxypiperidin-2-ones has been achieved through methods like copper(I)-catalyzed reductive aldol (B89426) cyclization, demonstrating that high levels of stereocontrol are possible in forming this ring system nih.gov. When performing reactions on the pre-existing ring, the resident stereocenters can influence the creation of new ones. For example, the reduction of the lactam carbonyl or reactions of the C-3 enolate could proceed with facial selectivity, leading to a predominance of one diastereomer over another.
Table 2: Summary of Selectivity in Potential Reactions
| Reaction Type | Position(s) | Selectivity Issue | Influencing Factors |
|---|---|---|---|
| Enolate Formation | C-3 vs. C-5 | Regioselectivity | Electronic activation by carbonyl favors C-3. |
| Alkylation | C-3 vs. O-4 | Regioselectivity | Nature of base and electrophile, solvent, temperature. |
| Enolate Reactions | C-3 | Stereoselectivity | Directing effects of C-4 OH group, ring conformation, steric hindrance. |
| Ring Synthesis | - | Diastereoselectivity | Catalyst, starting material stereochemistry, reaction mechanism nih.gov. |
Diastereoselective Control
Diastereoselective transformations of this compound and its derivatives are instrumental in controlling the relative stereochemistry of newly formed chiral centers. One notable method for the diastereoselective synthesis of the 4-hydroxypiperidin-2-one core itself is through a copper(I)-catalyzed reductive aldol cyclization. This approach has been shown to produce 4-hydroxypiperidin-2-ones with a high degree of diastereoselectivity.
In a related context, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives has been achieved using chiral auxiliaries. By attaching a chiral auxiliary to the nitrogen atom of the piperidinone ring, it is possible to direct the stereoselective introduction of substituents at the C3 and C4 positions. This strategy underscores the potential for achieving high diastereoselectivity in the functionalization of the piperidinone scaffold.
Enantioselective Transformations
Enantioselective transformations involving this compound are key to accessing enantiomerically pure or enriched products, which is often a critical requirement for biologically active compounds. These transformations can be broadly categorized into two main approaches: the resolution of a racemic mixture of this compound or the enantioselective synthesis of the molecule or its derivatives.
Kinetic Resolution:
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For piperidine derivatives, kinetic resolution has been successfully achieved through various methods, including enzymatic acylation and asymmetric deprotonation.
Lipase-catalyzed kinetic resolution, for example, involves the selective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This method has been widely applied to resolve racemic β-hydroxyalkyl sulfones, a class of compounds with structural similarities to this compound.
Another approach is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system, such as n-BuLi and sparteine. whiterose.ac.ukacs.org This method allows for the selective deprotonation of one enantiomer, which can then be trapped with an electrophile to yield an enantioenriched product. whiterose.ac.ukacs.org While this example does not involve the exact target molecule, it demonstrates the feasibility of applying kinetic resolution to the piperidine scaffold.
| Method | Chiral Reagent/Catalyst | Outcome |
| Enzymatic Acylation | Lipase | Selective acylation of one enantiomer |
| Asymmetric Deprotonation | n-BuLi / Sparteine | Selective deprotonation and functionalization of one enantiomer |
Asymmetric Synthesis:
Asymmetric synthesis aims to create a single enantiomer of a chiral compound from an achiral or prochiral starting material. For the synthesis of enantiomerically enriched 4-hydroxypiperidin-2-one derivatives, several strategies can be envisioned.
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts can be employed to catalyze a variety of reactions, including aldol reactions, Michael additions, and cycloadditions, with high enantioselectivity. The development of an organocatalytic method for the synthesis of the 4-hydroxypiperidin-2-one ring system or for the enantioselective functionalization of a pre-existing ring would be a valuable contribution.
Furthermore, the use of chiral auxiliaries, as mentioned in the context of diastereoselective control, can also be a viable strategy for asymmetric synthesis. By employing a chiral auxiliary derived from a readily available chiral pool, it is possible to synthesize a single enantiomer of the desired product.
Theoretical and Computational Chemistry Studies of 4 Hydroxy 1 Methylpiperidin 2 One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution.
Density Functional Theory (DFT) has become a standard method for studying the structural and electronic properties of piperidone derivatives due to its balance of computational cost and accuracy. DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. These optimized structures provide foundational data, including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate a variety of molecular properties. Vibrational frequency analysis, for instance, can predict the infrared and Raman spectra of the molecule, which aids in the interpretation of experimental spectroscopic data. Other calculated properties include dipole moments, molecular electrostatic potentials (MEP), and atomic charges, which together describe the charge distribution and polarity of the molecule. The MEP map is particularly useful as it visualizes electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Examples of Properties Calculated for Piperidone Derivatives Using DFT This table is illustrative of the types of data obtained from DFT calculations on related piperidone systems.
| Calculated Property | Typical Functional/Basis Set | Significance |
| Optimized Molecular Geometry | B3LYP/6-311G | Provides bond lengths, angles, and the most stable structure. |
| Vibrational Frequencies | B3LYP/6-311G | Predicts IR and Raman spectra for compound characterization. |
| Molecular Electrostatic Potential (MEP) | B3LYP/6-311G** | Maps electron density to identify reactive sites. |
| Mulliken Atomic Charges | HF/6-311++G | Quantifies the partial charge on each atom in the molecule. |
| Dipole Moment | B3LYP/6-311++G | Indicates the overall polarity of the molecule. |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, with higher HOMO energies indicating a greater tendency to donate electrons. Conversely, the LUMO energy relates to the electron affinity and electrophilicity of the molecule; lower LUMO energies suggest a greater ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and more reactive. For piperidone derivatives, DFT calculations are routinely used to determine these orbital energies and predict the molecule's reactive behavior.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidone System Note: These values are representative and not specific to 4-hydroxy-1-methylpiperidin-2-one.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -6.5 to -7.5 | Electron Donor (Nucleophilicity) |
| LUMO | -0.5 to 0.5 | Electron Acceptor (Electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~6.0 to 8.0 | Indicator of Chemical Stability and Reactivity |
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of cyclic molecules like this compound are heavily dependent on their three-dimensional shape or conformation. Computational methods are used to explore the potential energy surface, identifying stable conformers and the energy barriers that separate them.
For six-membered rings like the piperidine (B6355638) core, the chair conformation is generally the most stable arrangement, as it minimizes both angular strain and torsional strain. X-ray crystallography and computational studies on a wide range of piperidine and 4-piperidone (B1582916) derivatives consistently show the prevalence of a chair or slightly distorted chair conformation in both solid-state and in solution osti.govnih.gov. For this compound, it is expected that the piperidin-2-one ring will adopt a chair conformation as its lowest energy state. The substituents—the methyl group on the nitrogen and the hydroxyl group at the C4 position—can be oriented in either axial or equatorial positions. The relative stability of these conformers is determined by steric and electronic interactions, such as 1,3-diaxial strain, which typically disfavors bulky axial substituents.
The piperidine ring is not static; it can undergo a conformational change known as ring inversion or ring flipping, where one chair conformation converts to another. This process involves passing through higher-energy transition states, such as half-chair and boat conformations. The energy required for this process is the barrier to ring inversion. While specific experimental or computational data on the ring inversion barrier for this compound is not widely published, studies on related compounds provide valuable estimates. For example, DFT calculations on 1-phenylpiperidin-4-one have determined the barrier for ring inversion to be approximately 4.0 kcal/mol osti.gov. The presence of the lactam (amide) group within the ring and the substituents can influence this barrier. For instance, intramolecular hydrogen bonding, potentially involving the 4-hydroxy group, could raise the energy barrier and slow the rate of inversion.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction coordinate and determine the most likely mechanism. This approach provides insights into reaction kinetics (by calculating activation energies) and regioselectivity.
For reactions involving piperidine-based structures, computational methods have been used to explain observed product distributions. For example, DFT calculations have been employed to rationalize the regioselectivity of methylation reactions by analyzing the electronic structure of the reacting anion nih.gov. Similarly, semi-empirical methods like AM1 have been used to study the complex cyclocondensation mechanisms that form heterocyclic rings. For this compound, computational studies could be used to model its synthesis, degradation, or reactions with other molecules, providing a detailed understanding of the transition states and intermediates involved.
Transition State Analysis
Transition state analysis is a crucial aspect of computational chemistry that helps in understanding the kinetics of a chemical reaction. It involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy and geometry. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.
For reactions involving this compound, such as its synthesis or further functionalization, transition state analysis would be performed to elucidate the reaction mechanism. Computational methods like DFT, often using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to model the potential energy surface of the reaction. acs.org By identifying the transition state structures, chemists can gain insights into the bond-making and bond-breaking processes. For instance, in a potential synthesis pathway, the analysis could reveal the energetic barrier for the cyclization step leading to the piperidinone ring formation. The geometry of the transition state would provide a snapshot of the molecular arrangement at the peak of the energy barrier, offering clues for optimizing reaction conditions to favor a desired outcome.
Reaction Pathway Mapping
Reaction pathway mapping, also known as computational mechanism elucidation, involves tracing the entire energetic landscape of a chemical reaction from reactants to products, including any intermediates and transition states. nist.gov This provides a comprehensive understanding of the reaction mechanism.
For this compound, mapping the reaction pathway for its formation could involve starting with precursor molecules and computationally exploring different possible routes to the final product. nih.gov For example, if the synthesis involves an intramolecular cyclization, computational studies could map the energy profile of this process, identifying the most favorable pathway. nih.gov This involves optimizing the geometries of the reactants, products, and any intermediates, as well as locating the transition states that connect them. The resulting energy profile would show the relative stabilities of all species involved and the energy barriers between them. Such studies are invaluable for understanding why certain products are formed over others and for designing more efficient synthetic strategies.
Due to the lack of specific published research on the reaction pathways for this compound, a data table detailing specific intermediates and transition state energies cannot be provided. However, a hypothetical reaction pathway mapping would yield data such as that illustrated below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate 1 | -5.8 |
| 4 | Transition State 2 | +10.5 |
| 5 | Product | -20.1 |
| Note: This table is illustrative and does not represent actual experimental or calculated data for this compound. |
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be correlated with experimental data to confirm the structure and understand the electronic properties of a molecule. nih.gov For this compound, computational methods can predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
DFT calculations are commonly used to predict NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. researchgate.net The calculated spectra can then be compared with experimentally obtained spectra to validate the computational model and aid in the interpretation of the experimental data. For example, calculated ¹H and ¹³C NMR chemical shifts can help in assigning the peaks in the experimental NMR spectrum to specific atoms in the this compound molecule. mdpi.com Similarly, predicted IR frequencies can be matched with the experimental IR spectrum to identify characteristic vibrational modes of the functional groups present, such as the hydroxyl (-OH) and amide (C=O) groups. nih.gov
The accuracy of these predictions depends on the level of theory and basis set used in the calculations, as well as considerations for solvent effects. nih.gov A strong correlation between the predicted and experimental spectra provides confidence in the computationally determined structure and electronic properties of the molecule.
Below is an example of how predicted and experimental spectroscopic data would be compared.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (ppm) | ||
| -OH | 4.5 | 4.3 |
| N-CH₃ | 2.9 | 2.8 |
| ¹³C NMR (ppm) | ||
| C=O | 175.2 | 174.8 |
| C-OH | 68.1 | 67.5 |
| IR (cm⁻¹) | ||
| ν(O-H) | 3450 | 3420 |
| ν(C=O) | 1680 | 1675 |
| Note: This table is for illustrative purposes only. The values are not based on actual published research for this compound. |
Role of 4 Hydroxy 1 Methylpiperidin 2 One As a Synthetic Building Block and Scaffold
Integration into Complex Molecular Architectures
The bifunctional nature of 4-hydroxy-1-methylpiperidin-2-one, possessing both a nucleophilic hydroxyl group and an electrophilic lactam carbonyl, allows for its seamless integration into a variety of larger and more complex molecular frameworks. The hydroxyl group can undergo a range of reactions, including etherification, esterification, and Mitsunobu reactions, to append new molecular fragments. Simultaneously, the lactam moiety can be subjected to reduction, ring-opening, or modification at the alpha-carbon, further expanding its synthetic utility.
The piperidine (B6355638) core is a prevalent motif in numerous biologically active compounds and natural products. The ability to introduce substituents at the 4-position with stereochemical control makes this compound a particularly useful starting material. For instance, the hydroxyl group can serve as a handle to introduce side chains that mimic those found in natural substrates of enzymes, leading to the development of potent and selective inhibitors. The synthesis of analogs of the Alzheimer's disease drug Donepezil, for example, has utilized piperidone-based templates to explore structure-activity relationships. acs.org
Precursor in Advanced Organic Syntheses
As a precursor, this compound offers a gateway to a diverse array of more elaborate chemical structures. One of the key transformations is the diastereoselective synthesis of more highly functionalized piperidin-2-ones. For example, copper(I)-catalyzed reductive aldol (B89426) cyclizations of α,β-unsaturated amides with ketones can yield 4-hydroxypiperidin-2-ones with high diastereoselectivity. This methodology, when combined with other asymmetric reactions, opens up pathways to enantiomerically enriched and complex piperidine derivatives.
Furthermore, the lactam ring can be opened under hydrolytic conditions to yield the corresponding γ-amino acid, which can then be used in peptide synthesis or as a building block for other heterocyclic systems. The reduction of the lactam carbonyl to an amine provides access to substituted piperidines, a structural motif frequently found in pharmaceuticals. mdpi.com The synthesis of various piperidine derivatives, including those with substitutions at the 4-position, has been extensively reviewed, highlighting the importance of piperidinone precursors. mdpi.com
Chiral Scaffold Applications in Asymmetric Synthesis
When used in its enantiomerically pure form, this compound becomes a powerful chiral scaffold, capable of directing the stereochemical outcome of subsequent reactions. The stereocenter at the 4-position can influence the facial selectivity of reactions at adjacent positions, such as the enolate alkylation at the 3-position of the piperidin-2-one ring. researchgate.net
The hydroxyl group can be used as a directing group in metal-catalyzed reactions, or it can be protected with a chiral auxiliary to further enhance stereocontrol. The asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported, where the stereochemistry of the final product was controlled by the chiral auxiliary on the nitrogen atom. researchgate.net This demonstrates the potential of using chiral piperidinone scaffolds to generate new stereocenters with high fidelity. The application of chiral piperidine scaffolds is a significant strategy in drug design, as it can lead to improved pharmacological properties. ajchem-a.com
Derivatization for Chemical Library Development
The development of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The scaffold of this compound is well-suited for the parallel synthesis of a large number of diverse compounds. The hydroxyl group and the lactam nitrogen provide two independent points of diversification.
The hydroxyl group can be readily acylated, etherified, or converted to other functional groups, allowing for the introduction of a wide range of substituents. The lactam nitrogen, after potential deprotection or activation, can be alkylated or acylated. This two-pronged approach enables the creation of a matrix of compounds from a common core structure. Multi-component reactions, such as the Ugi reaction, can also be employed to rapidly generate complexity and diversity from piperidinone-derived intermediates.
Below is a table summarizing potential derivatization strategies for chemical library development based on the this compound scaffold.
| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential for Diversity |
| 4-Hydroxyl Group | Esterification | Acid chlorides, Anhydrides, Carboxylic acids (with coupling agents) | Ester | High (diverse acid chlorides/anhydrides available) |
| 4-Hydroxyl Group | Etherification | Alkyl halides (Williamson ether synthesis), Alcohols (Mitsunobu reaction) | Ether | High (diverse alkyl halides/alcohols available) |
| Lactam N-H (if demethylated) | N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | N-Alkyl | High (diverse alkyl halides/aldehydes/ketones available) |
| Lactam N-H (if demethylated) | N-Acylation | Acid chlorides, Anhydrides | N-Acyl | High (diverse acid chlorides/anhydrides available) |
| C3-Position (α to carbonyl) | Enolate Alkylation | Strong base (e.g., LDA), Alkyl halides | C3-Alkyl | Moderate (potential for diastereoselectivity) |
| Lactam Carbonyl | Reduction | Strong reducing agents (e.g., LiAlH4) | Amine | Leads to piperidine scaffold for further derivatization |
Conclusion and Future Research Directions
Current Challenges and Limitations in Chemical Synthesis
For a molecule like 4-hydroxy-1-methylpiperidin-2-one, the introduction of multiple functional groups—a ketone, a hydroxyl group, and an N-methyl group—onto the piperidine (B6355638) ring presents distinct regiochemical and stereochemical challenges. Controlling the position and orientation of the hydroxyl group at the C4 position while constructing the δ-lactam core requires precise synthetic strategies that can be difficult to execute on a large scale researchgate.net. Furthermore, classical approaches like the Dieckman condensation, while foundational, may lack the efficiency and selectivity required for producing complex, highly functionalized piperidone derivatives researchgate.net.
Emerging Synthetic Strategies for δ-Lactams
To overcome the limitations of classical methods, researchers are developing novel synthetic strategies for δ-lactams and related heterocyclic structures. Transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for constructing lactam rings acs.orgdntb.gov.ua. For instance, Palladium(II)-catalyzed C-H lactamization provides a direct route to synthesize a range of lactams, offering a more atom-economical and efficient alternative to traditional multi-step sequences acs.org.
Other modern approaches focus on innovative cyclization reactions. Gold(I)-catalyzed intramolecular dearomatization/cyclization and radical cyclizations of 1,6-enynes are being used to create polysubstituted piperidines, which can be precursors to δ-lactams nih.gov. Additionally, the development of asymmetric synthesis methods is critical. The use of chiral auxiliaries and catalysts in reactions like the Staudinger ketene-imine cycloaddition for β-lactams showcases the potential for achieving high enantioselectivity, a principle that is increasingly being applied to the synthesis of larger ring systems like δ-lactams nih.govrsc.org. These emerging methods promise more direct, selective, and sustainable routes to compounds like this compound.
Opportunities in Methodological Advancements for Functionalization
Beyond the initial synthesis of the this compound scaffold, there are significant opportunities for methodological advancements in its functionalization. The piperidine ring is a common feature in many drug candidates, making the development of methods to modify this core structure highly valuable mdma.ch. Direct C-H functionalization of the existing lactam ring is a key area of opportunity. This strategy allows for the introduction of new chemical groups onto the carbon backbone without the need for pre-functionalized starting materials, thereby streamlining the synthesis of new derivatives rsc.org.
Recent progress in transition-metal-catalyzed C-H functionalization, using metals like palladium, rhodium, and copper, has enabled the formation of new carbon-carbon and carbon-heteroatom bonds on otherwise inert C-H bonds dntb.gov.uarsc.org. Applying these methods to this compound could allow for selective modification at various positions on the ring. Furthermore, the existing hydroxyl group at the C4 position serves as a functional handle for further derivatization, allowing for the attachment of different moieties through esterification or etherification to explore structure-activity relationships.
Future Directions in Theoretical and Computational Studies of the Compound
Theoretical and computational studies offer a powerful lens through which to investigate the properties and potential of this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, conformation, and reactivity researchgate.netpjoes.com. Such studies can elucidate the stability of different conformations, the distribution of electron density, and predict spectroscopic properties, which can be correlated with experimental data researchgate.net.
Future computational work could focus on several key areas. First, detailed conformational analysis can help understand the preferred three-dimensional shape of the molecule, which is critical for its interaction with biological targets. Second, calculating reactivity descriptors like HOMO-LUMO energy gaps and molecular electrostatic potential surfaces can predict the most likely sites for electrophilic and nucleophilic attack, guiding future efforts in chemical functionalization pjoes.comnih.gov. Finally, molecular docking and dynamics simulations could be employed to explore potential interactions with biological macromolecules, such as enzymes or receptors, thereby helping to identify potential therapeutic applications and guide the design of new, more potent derivatives nih.gov. These in silico approaches can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of desired activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-hydroxy-1-methylpiperidin-2-one in laboratory settings?
- Methodology : Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, reacting 1-methylpiperidin-4-one with hydroxylating agents (e.g., H₂O₂) under controlled conditions (57–63°C, 4 hours) in aqueous media, with acid catalysts like HCl or H₃PO₄. Purification via column chromatography or recrystallization ensures high purity. Adjust catalyst concentration and reaction time to optimize yield .
Q. How can researchers assess the purity of this compound using chromatographic techniques?
- Methodology : Employ reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for optimal separation. UV detection at 210–260 nm is recommended. Validate the method using system suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) per pharmacopeial guidelines .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse skin/eyes with water for 15 minutes. Store in airtight containers at room temperature, away from incompatible materials (strong oxidizers). Refer to SDS for hazard-specific first aid .
Advanced Research Questions
Q. How can computational models reconcile discrepancies between experimental NMR data and theoretical predictions for this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Account for solvent effects (e.g., DMSO or CDCl₃) and conformational averaging. Validate using X-ray crystallography to resolve ambiguities in molecular geometry .
Q. What strategies optimize crystal structure determination of this compound using X-ray diffraction?
- Methodology : Use SHELXL for refinement, addressing potential twinning or disorder via the TWIN/BASF commands. Visualize thermal ellipsoids with ORTEP-3 to identify anisotropic displacement errors. High-resolution data (≤ 0.8 Å) improves accuracy; collect multiple datasets to resolve ambiguities .
Q. How do ring-puckering parameters (Cremer-Pople) inform conformational analysis of this compound?
- Methodology : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to quantify non-planarity. Compare with similar piperidinones to assess steric or electronic effects. Software like PLATON or Mercury automates this analysis, enabling correlation with spectroscopic data .
Q. What analytical approaches resolve conflicting data in stability studies of this compound under varying pH conditions?
- Methodology : Conduct accelerated degradation studies (40–60°C, 75% RH) and monitor via LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Cross-validate with FTIR and NMR to identify degradation products (e.g., lactam hydrolysis byproducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
